molecular formula C6H15B B153662 Triethylborane CAS No. 97-94-9

Triethylborane

Cat. No. B153662
CAS RN: 97-94-9
M. Wt: 98 g/mol
InChI Key: LALRXNPLTWZJIJ-UHFFFAOYSA-N
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Description

Triethylborane (TEB), a mild and efficient catalyst, is utilized in electrophilic substitution reactions of indoles with aldehydes to produce bis(indolyl)methanes10. Its catalytic properties facilitate the synthesis of various organic compounds, including natural bisindoles like arsindoline B and streptindole10.

Synthesis Analysis

The synthesis of TEB is not directly described in the provided papers. However, its application in synthesis is evident in the production of bis(indolyl)methanes, where TEB acts as an acid catalyst10. Other boron compounds, such as triborane(5) and aryltriborane(7), are synthesized through reactions involving boryllithium, BF(3)·OEt(2), and halogen exchange reactions .

Molecular Structure Analysis

While the molecular structure of TEB is not explicitly analyzed in the papers, the structure of related boron compounds is characterized using techniques like NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray crystallography . These methods could similarly be applied to TEB to deduce its molecular structure.

Chemical Reactions Analysis

TEB is specifically mentioned as a catalyst in the synthesis of bis(indolyl)methanes, indicating its role in facilitating electrophilic substitution reactions10. Other boron compounds participate in various chemical reactions, such as the isomerization of carborane cages influenced by steric and electronic effects , and the reaction of aryl-triborane(7) systems with HB(C6F5)2 to yield functionalized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of TEB are not detailed in the provided papers. However, the synthesis of poly(carborane-siloxane) polymers catalyzed by a related compound, tris(pentafluorophenyl)borane, suggests that boron compounds can influence the reactivity of silicon-hydrogen bonds in dihydrosilanes . This indicates that TEB may also affect the reactivity of similar bonds in its role as a catalyst.

Scientific Research Applications

Radical Initiation and Protecting Group

Triethylborane is used as a radical initiator and carboxyl protecting group in the conjugate radical addition of primary carbon radicals to α,β-unsaturated carboxylic acids, facilitating the production of complex molecules (Wu, Avery, & Avery, 2000).

Asymmetric Alkylation of Aldehydes

It serves as a catalyst in the asymmetric alkylation of aldehydes, showing high enantioselectivity and efficiency, particularly in aromatic and unsaturated aldehydes (Ukon & Harada, 2008).

Allylation Reactions

Triethylborane promotes selective C-allylation and C-monoallylation reactions with allyl alcohols, providing high yields at moderate temperatures (Horino et al., 2001). It also facilitates the Pd-catalyzed allylation of active methylene compounds with allylic alcohols, offering good yields and room temperature processing (Tamaru et al., 2000).

Ionization and Ion-Molecule Reactions

In the field of physical chemistry, triethylborane's ionization and ion-molecule reactions are studied, particularly in the context of plasmas and charged particle processes, revealing complex ion chemistries (Jiao & Adams, 2015).

Autoxidation Mechanism

Research on the autoxidation mechanism of triethylborane in various environments, including the presence of iodine, provides insights into its chemical behavior and reaction pathways (Grotewold, Hernandez, & Lissi, 1971).

Catalytic and Reducing Agent Roles

Its role as a reducing agent in nickel-catalyzed homoallylation of aldehydes with 1,3-dienes is notable for high regioselectivity and stereoselectivity (Kimura et al., 2006).

Solid-Phase Radical Reactions

Triethylborane is used to induce radical reactions on solid support, enabling the creation of alpha-amino acid derivatives and facilitating the control of stereochemistry in solid-phase reactions (Miyabe, 2000).

Hydroboration and Phototriggered Applications

Its use in 1,2-hydroboration of alkyn-1-yldichlorosilanes (Wrackmeyer, Khan, & Milius, 2008) and phototriggered in-situ generation for polymer synthesis under air (Lalevée et al., 2012) highlights its versatility in various chemical processes.

Safety And Hazards

Triethylborane is spontaneously flammable in air and causes burns . It reacts violently with water . Its vapors may form explosive mixtures with air . It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

triethylborane
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InChI

InChI=1S/C6H15B/c1-4-7(5-2)6-3/h4-6H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LALRXNPLTWZJIJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)CC
Source PubChem
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Molecular Formula

C6H15B
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DSSTOX Substance ID

DTXSID2052653
Record name Triethylborane
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Molecular Weight

98.00 g/mol
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Physical Description

Colorless liquid; [Merck Index]
Record name Triethylboron
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Boiling Point

95 °C
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Flash Point

-33 °F (-36 dec C) (open cup) /table/
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Solubility

Soluble in alcohol, ether, Miscible with most organic solvents; immiscible with water
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Density

0.70 g/cu cm at 23 °C
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Vapor Pressure

53.0 [mmHg], 53 mm Hg at 25 °C /est/
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Product Name

Triethylborane

Color/Form

Colorless liquid, Colorless fuming liquid

CAS RN

97-94-9
Record name Triethylborane
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Record name Borane, triethyl-
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Melting Point

-93 °C
Record name TRIETHYLBORON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylborane
Reactant of Route 2
Triethylborane
Reactant of Route 3
Triethylborane
Reactant of Route 4
Triethylborane
Reactant of Route 5
Triethylborane
Reactant of Route 6
Triethylborane

Citations

For This Compound
5,990
Citations
WE Rinehart - American Industrial Hygiene Association Journal, 1960 - Taylor & Francis
RIETIIYLBORANE (TEB) is an organo-T boron compound having the empirical formula (C, H,), B and a molecular weight of 98. It is a clea. r, colorless liquid boiling at 95 C and has a …
Number of citations: 4 www.tandfonline.com
K Fujita, T Nakamura, H Yorimitsu… - Journal of the American …, 2001 - ACS Publications
Since the 1970s, hydrozirconation of alkynes and alkenes with bis (cyclopentadienyl) zirconium chloride hydride (Cp2Zr (H) Cl, Schwartz reagent) has been extensively studied and is …
Number of citations: 73 pubs.acs.org
K Miura, Y Ichinose, K Nozaki, K Fugami… - Bulletin of the …, 1989 - journal.csj.jp
The reduction of organic halides with tributyltin hydride in the presence of a catalytic amount of triethylborane has been studied. (1) Alkyl iodides and alkyl bromides reacted easily with …
Number of citations: 235 www.journal.csj.jp
H Yorimitsu, T Nakamura, H Shinokubo… - Journal of the …, 2000 - ACS Publications
… media, we chose triethylborane as a radical initiator, 13 and a methanol solution 14 of triethylborane was prepared to be handled easily. The stability of triethylborane in methanol was …
Number of citations: 249 pubs.acs.org
H Yorimitsu, H Shinokubo, S Matsubara… - The Journal of …, 2001 - ACS Publications
… Three different procedures for introducing triethylborane were set up. For reactions in … of triethylborane was used as an initiator (Method A). An ethanol solution of triethylborane was …
Number of citations: 133 pubs.acs.org
B Wrackmeyer, W Milius, OL Tok… - Chemistry–A European …, 2002 - Wiley Online Library
Compounds (E)‐ (1) and (Z)‐1,6‐bis(trimethylsilyl)‐hexa‐3‐ene‐1,5‐diyne (2) react with triethylborane (3) by 1,1‐ethylboration in a 1:1 or 1:2 molar ratio (in the case of 1), whereas in …
J Grotewold, EA Lissi, JC Scaiano - Journal of the Chemical Society B …, 1971 - pubs.rsc.org
The homolytic substitution at boron and hydrogen-abstraction reactions of methyl radicals with triethylborane have been studied in the gas phase: the values of log (k/ml mol–1s–1) are …
Number of citations: 10 pubs.rsc.org
B Wrackmeyer, M Wrackmeyer - Handbook Of Boron Science …, 2018 - books.google.com
Triethylborane, BEt3, is one of the oldest organometallic compounds. Already in 1860, Frankland had used diethylzinc to (Eq.(1)), 1 and found it as a pyrophoric, volatile prepare (bp 95 …
Number of citations: 1 books.google.com
WH Johnson, MV Kilday, EJ Prosen - Journal of Research of the …, 1961 - ncbi.nlm.nih.gov
The heats of combustion at 25 C of trimethylborane (liquid), triethylborane (liquid), and tri-n-butylborane (liquid), to form crystalline boric acid, liquid water, and gaseous carbon dioxide …
Number of citations: 17 www.ncbi.nlm.nih.gov
R Boese, D Bläser, N Niederprüm… - … Edition in English, 1992 - Wiley Online Library
Tetrahedral angles are the exception rather than the rule in compounds containing maingroup elements and organic groups. The deviations may be substantial as is demonstrated by …
Number of citations: 50 onlinelibrary.wiley.com

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